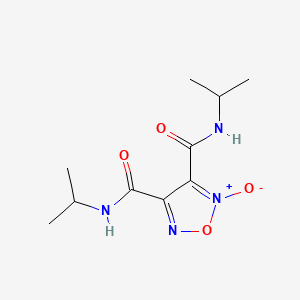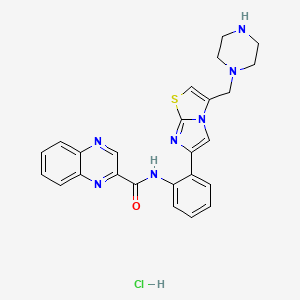
SRT1720
Vue d'ensemble
Description
“N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride” is also known as SRT1720 . It is a cell-permeable inhibitor of the mitochondrial SIRT3 .
Molecular Structure Analysis
The molecular formula of this compound is C25H23N7OS . The InChI string representation of its structure is1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H . Physical And Chemical Properties Analysis
This compound is a yellow solid . It is soluble in DMSO to a concentration of 2.5 mg/mL . The molecular weight of this compound is 469.56 .Applications De Recherche Scientifique
Gestion de l'obésité et du diabète
SRT1720 a été trouvé pour améliorer la sensibilité à l'insuline et réduire les niveaux de glucose plasmatique dans des modèles animaux d'obésité et de diabète. Il affecte positivement les tissus adipeux, musculaires et hépatiques, améliorant la fonction mitochondriale et métabolique .
Santé vasculaire
La recherche indique que this compound améliore considérablement les structures ressemblant à des vaisseaux dans les cellules endothéliales lymphatiques (LECs). Il montre également des effets variables sur les taux de migration des cellules endothéliales microvasculaires sanguines (BMECs) en fonction de l'âge et du sexe .
Thérapie contre le cancer
This compound présente un potentiel en tant qu'agent thérapeutique contre le cancer. Il inhibe la croissance des organoïdes de cancer de la vessie de manière dose-dépendante, avec une répression significative observée à certaines concentrations . De plus, il a montré une activité antitumorale dans les cellules de myélome multiple, à la fois in vitro et in vivo .
Mécanisme D'action
Target of Action
SRT1720, also known as this compound HCl or N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride, is a potent and selective activator of the human SIRT1 . SIRT1, or sirtuin 1, is a nutrient-sensing deacetylase that plays a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance .
Mode of Action
This compound interacts with its primary target, SIRT1, by increasing its deacetylating activity . This interaction leads to the deacetylation of various proteins, including p53, a known substrate of SIRT1 . The activation of SIRT1 by this compound also leads to the deacetylation of HIF1α, thereby repressing the hypoxia pathway .
Biochemical Pathways
The activation of SIRT1 by this compound affects several biochemical pathways. One of the key pathways influenced by this compound is the hypoxia pathway. This compound treatment represses this pathway through the deacetylation of HIF1α . Additionally, this compound has been found to induce early autophagy, promoting autophagosome accumulation, but disrupts late autophagy by preventing the fusion of autophagosomes with lysosomes .
Result of Action
The activation of SIRT1 by this compound has been associated with various cellular effects. For instance, this compound has been found to significantly inhibit the growth of both mouse and human bladder cancer organoids . It also restrains the development of mouse in situ bladder cancer and human PDX bladder cancer . Moreover, this compound treatment has been associated with the induction of apoptosis in multiple myeloma cells .
Propriétés
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGRRMPPXCRRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649411 | |
| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001645-58-4 | |
| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SRT1720 interact with its purported target, SIRT1?
A: Initial studies proposed that this compound allosterically activates SIRT1, enhancing its deacetylase activity. [, , ] This activation was suggested to be significantly more potent compared to resveratrol, a naturally occurring SIRT1 activator. [, ]
Q2: Can you elaborate on the evidence challenging this compound's direct activation of SIRT1?
A: Research utilizing native substrates, including full-length proteins like p53 and acetyl-CoA synthetase1, failed to demonstrate SIRT1 activation by this compound, SRT2183, SRT1460, and resveratrol. [] These compounds only showed activation with peptide substrates containing a covalently attached fluorophore, suggesting a potential interaction with the fluorophore rather than direct SIRT1 activation. []
Q3: What downstream effects are associated with this compound treatment, irrespective of its SIRT1 activation status?
A3: Studies report various downstream effects of this compound, including:
- Induction of apoptosis and autophagy: this compound has been shown to induce cell death in cancer cells via apoptosis and autophagy, involving mitochondrial outer membrane permeabilization and reactive oxygen species generation. []
- Modulation of inflammatory pathways: this compound has shown anti-inflammatory effects in models of osteoarthritis, acute kidney injury, and neuropathic pain, possibly by reducing inflammatory cytokine production and macrophage infiltration. [, , , ]
- Promotion of mitochondrial biogenesis: this compound treatment has been linked to enhanced mitochondrial biogenesis and function in aged mesenchymal stem cells, potentially contributing to its protective effects against apoptosis. [, ]
- Attenuation of fibrosis: this compound has demonstrated potential in reducing renal fibrosis in diabetic nephropathy and unilateral ureteral obstruction models, potentially by inhibiting TGF-β1/CTGF pathway and oxidative stress. [, ]
Q4: Does this compound impact the function of specific cell types?
A4: Research indicates that this compound can influence various cell types, including:
- Endothelial cells: this compound has been shown to improve endothelial function, reduce oxidative stress, and enhance angiogenesis in aged mice. [, , ]
- Macrophages: this compound treatment has been associated with modulation of macrophage polarization, potentially contributing to its anti-inflammatory effects. [, ]
- Osteoclasts: this compound, along with SRT2183, has been reported to inhibit osteoclast formation and bone resorption, even in the absence of SIRT1, suggesting a potential therapeutic application in osteoporosis. []
Q5: Are there any reported adverse effects associated with this compound treatment?
A: While some studies indicate potential therapeutic benefits, this compound has also been linked to adverse effects in certain contexts. For instance, this compound aggravated bleomycin-induced lung injury in mice, potentially by increasing inflammation and apoptosis. [, ] Additionally, combining high doses of this compound with metformin reduced lifespan in aged mice fed a high-fat diet, highlighting the importance of carefully evaluating potential risks and benefits of combination therapies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



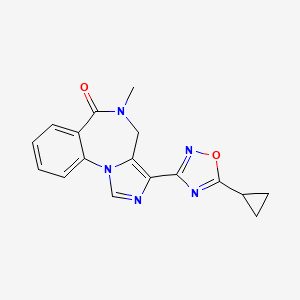
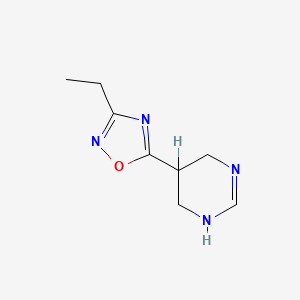

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)
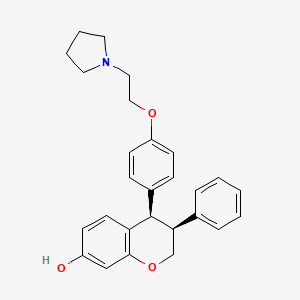
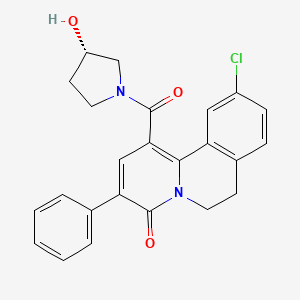
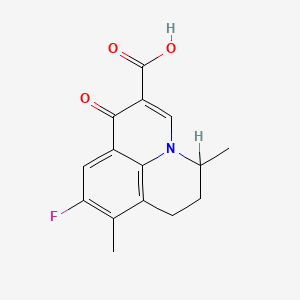
![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)
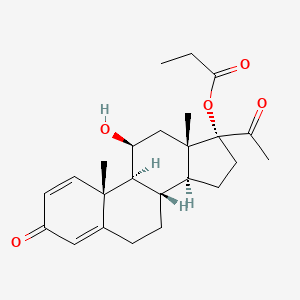
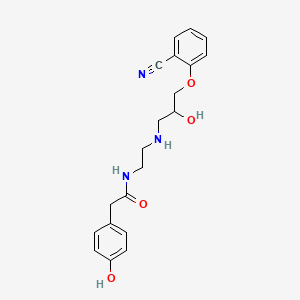

![1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1662729.png)

